5-叔丁基-2-环戊基-1H-吲哚-3-甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

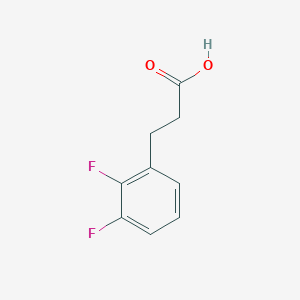

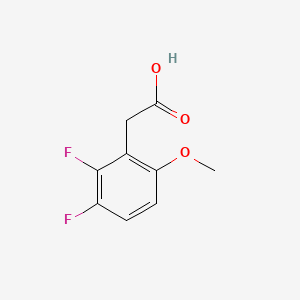

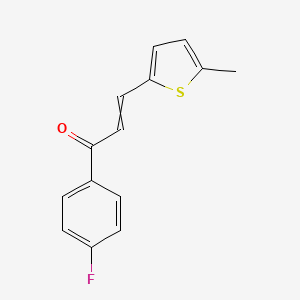

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C18H23NO . It has a molecular weight of 269.4 g/mol.

Molecular Structure Analysis

The InChI code for 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde is 1S/C13H15NO/c1-13(2,3)10-4-5-12-11(6-10)9(8-15)7-14-12/h4-8,14H,1-3H3 .Chemical Reactions Analysis

While specific chemical reactions involving 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde are not available, indole-3-carbaldehyde derivatives are known to be involved in multicomponent reactions . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .科学研究应用

Synthesis of Alkaloid Derivatives

Indole derivatives are prevalent in many natural alkaloids, which have significant biological activities. The compound can be used as a precursor in the synthesis of complex alkaloid structures. These synthetic alkaloids have potential applications in pharmacology, especially in the development of drugs with anticancer, antimicrobial, and various other therapeutic properties .

Development of Anticancer Agents

The indole moiety is a common feature in compounds with anticancer activity. Researchers can modify the core structure of 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde to create novel molecules that can be screened for their ability to inhibit the growth of cancer cells. This process involves the synthesis of derivatives and their subsequent evaluation in cell-based assays .

Antimicrobial Research

Indole derivatives are known to exhibit antimicrobial properties. By altering the substituents on the indole ring of 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde , scientists can develop new antimicrobial agents. These agents can be tested against a variety of pathogenic bacteria and fungi to assess their efficacy and potential as new treatments .

Neuroprotective Drug Discovery

The structural complexity of indole derivatives makes them suitable candidates for neuroprotective drug discovery. The compound can be used to synthesize molecules that may protect nerve cells from damage or degeneration. This is particularly relevant in the context of diseases such as Alzheimer’s and Parkinson’s .

Molecular Docking Studies

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde: can serve as a base structure for molecular docking studies. These studies help in understanding how the compound and its derivatives interact with various biological targets, which is crucial for the rational design of drugs with specific actions .

Green Chemistry Applications

The synthesis of indole derivatives, including 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde , can be optimized using principles of green chemistry. This includes minimizing the use of hazardous substances, designing energy-efficient processes, and maximizing the yield of the desired product. Such approaches contribute to sustainable practices in chemical research .

作用机制

Target of Action

It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are important types of molecules in natural products and drugs, and their application for the treatment of various disorders in the human body has attracted increasing attention .

Mode of Action

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives . This interaction with its targets can lead to various changes at the cellular level, contributing to its biological activity.

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . By activating nuclear receptors, regulating intestinal hormones, and affecting the biological effects of bacteria as signaling molecules, indole and its derivatives maintain intestinal homeostasis and impact liver metabolism and the immune response .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

It’s known that the interaction between the host and the gut microbiota widely affects the immune and metabolic status . This interaction can potentially influence the action of indole derivatives, including 5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde.

属性

IUPAC Name |

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO/c1-18(2,3)13-8-9-16-14(10-13)15(11-20)17(19-16)12-6-4-5-7-12/h8-12,19H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UELWPUFTTXTQJQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C=C1)NC(=C2C=O)C3CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801179492 |

Source

|

| Record name | 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

269.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-tert-butyl-2-cyclopentyl-1H-indole-3-carbaldehyde | |

CAS RN |

590347-39-0 |

Source

|

| Record name | 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590347-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Cyclopentyl-5-(1,1-dimethylethyl)-1H-indole-3-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801179492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,3-Dihydro-5H-1,4-dithiino[2,3-b]indole](/img/structure/B1307199.png)

![(E)-2-{[2-(3,5-dichlorophenoxy)-3-pyridinyl]carbonyl}-3-(dimethylamino)-2-propenenitrile](/img/structure/B1307226.png)

![(Z)-2-[4-(3-fluoropropoxy)phenyl]-3-(4-phenoxyanilino)-2-propenenitrile](/img/structure/B1307235.png)